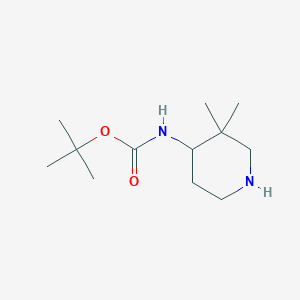

![molecular formula C14H10Cl2N2O4S B2844795 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline CAS No. 321434-02-0](/img/structure/B2844795.png)

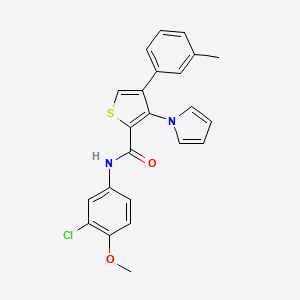

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline” is a chemical compound with the CAS Number: 321434-02-0. It has a molecular weight of 373.22 and its IUPAC name is 3,4-dichloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C14H10Cl2N2O4S . The InChI Code for this compound is 1S/C14H10Cl2N2O4S/c15-12-7-6-10 (8-13 (12)16)17-9-14 (18 (19)20)23 (21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ .Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

Optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes under anhydrous conditions using benzenesulfinic acid. These compounds, through a series of reactions involving basic conditions and sodium methanenitronate, yield nitro adducts with high anti diastereoselectivity. The resultant nitro derivatives can undergo further reactions, including a Nef reaction followed by methylation, to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are crucial for synthesizing biologically active compounds, showcasing the versatility and applicability of compounds within the same class as N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline in synthetic organic chemistry and drug discovery (Foresti et al., 2003).

Antimicrobial Activity

Research on novel chalcone derivatives, including those related to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, demonstrates antimicrobial activity against various species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings indicate the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel & Patel, 2012).

Environmental and Analytical Chemistry

The study of photooxidation of compounds similar to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, such as 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, contributes to our understanding of environmental chemistry, particularly in water treatment and pollution control. These compounds can form nitroso- and nitro-products upon irradiation, highlighting the chemical processes that may occur in water bodies and the need for effective treatment methods to prevent environmental contamination (Miller & Crosby, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4S/c15-12-7-6-10(8-13(12)16)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBZUCGNDHWLIN-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)Cl)Cl)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)

![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)